REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][C:5]=1[O:14]C.Cl.[NH+]1C=CC=C[CH:19]=1>>[CH2:1]([O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][C:5]=1[OH:14])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)S(=O)(=O)C)OC)=O
|
Name
|
pyridinium hydrochloride
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc and aqueous HCl (5%)
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous HCl (5%)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
A solution of the resulting residue in EtOH (400 mL) was treated with concentrated H2SO4 (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated overnight at 75° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 1 M NaOH (4 times)
|
Type
|
ADDITION
|
Details
|
This combined aqueous layer was brought to acidic pH by addition of aqueous HCl (5%)
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)S(=O)(=O)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |